

# Crystal Structure of 2,6-Dimethylbenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dimethylbenzaldehyde

Cat. No.: B072290

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of public crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an experimentally determined crystal structure for **2,6-Dimethylbenzaldehyde**. This suggests that the single-crystal X-ray diffraction data for this specific compound may not be publicly available at this time.

However, to provide a valuable resource for researchers interested in the solid-state conformation of closely related molecules, this guide presents an in-depth analysis of the crystal structure of 2,6-Dimethoxybenzaldehyde. This compound is structurally analogous to **2,6-Dimethylbenzaldehyde**, with methoxy groups replacing the methyl groups at the 2 and 6 positions of the phenyl ring. The crystallographic data and experimental protocols for this related compound can serve as a useful proxy and a methodological template for future studies on **2,6-Dimethylbenzaldehyde**.

## Core Crystallographic Data of 2,6-Dimethoxybenzaldehyde

The crystal structure of 2,6-Dimethoxybenzaldehyde has been determined and the data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 989140.<sup>[1]</sup> The following table summarizes the key crystallographic parameters.

Parameter	Value
Chemical Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	166.17 g/mol
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	
a	6.12 Å
b	8.45 Å
c	15.78 Å
α, β, γ	90°, 90°, 90°
Volume	815.4 Å <sup>3</sup>
Z	4
Density (calculated)	1.354 g/cm <sup>3</sup>
Temperature	293(2) K
Radiation	MoKα (λ = 0.71073 Å)

## Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 2,6-Dimethoxybenzaldehyde, synthesized from established chemical literature.[\[1\]](#)

### Synthesis of 2,6-Dimethoxybenzaldehyde

A common and effective method for the synthesis of 2,6-Dimethoxybenzaldehyde is the ortho-formylation of 1,3-dimethoxybenzene via lithiation.[\[1\]](#)[\[2\]](#)

#### 1. Lithiation:

- Dissolve 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0°C in an ice bath.
- Under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise to the stirred solution.
- Continue stirring for 2 hours at 0°C.

## 2. Formylation:

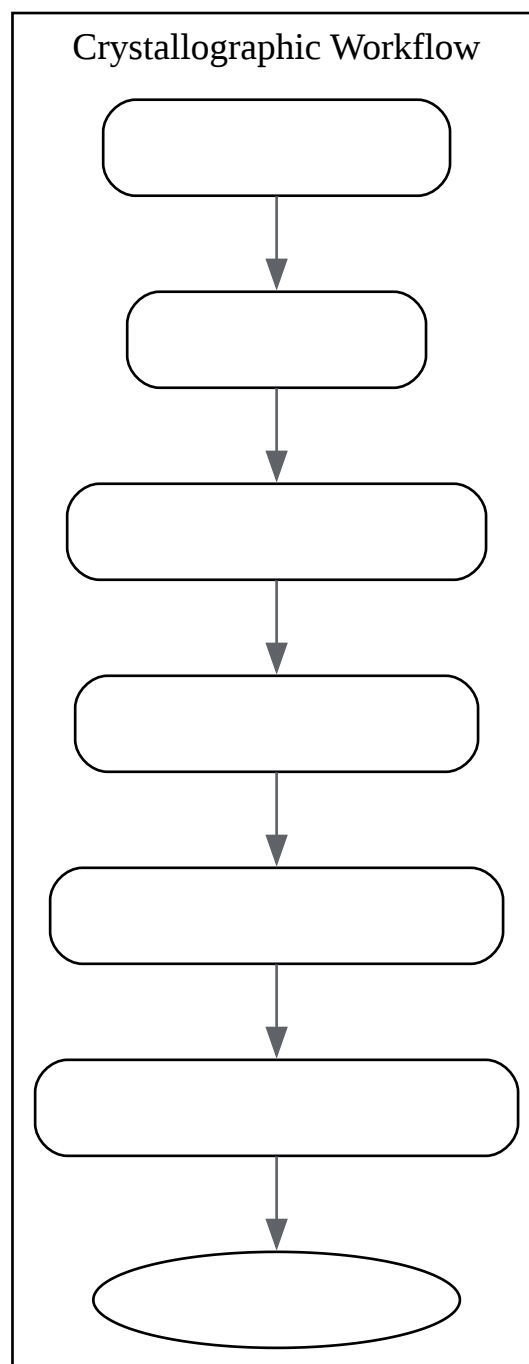
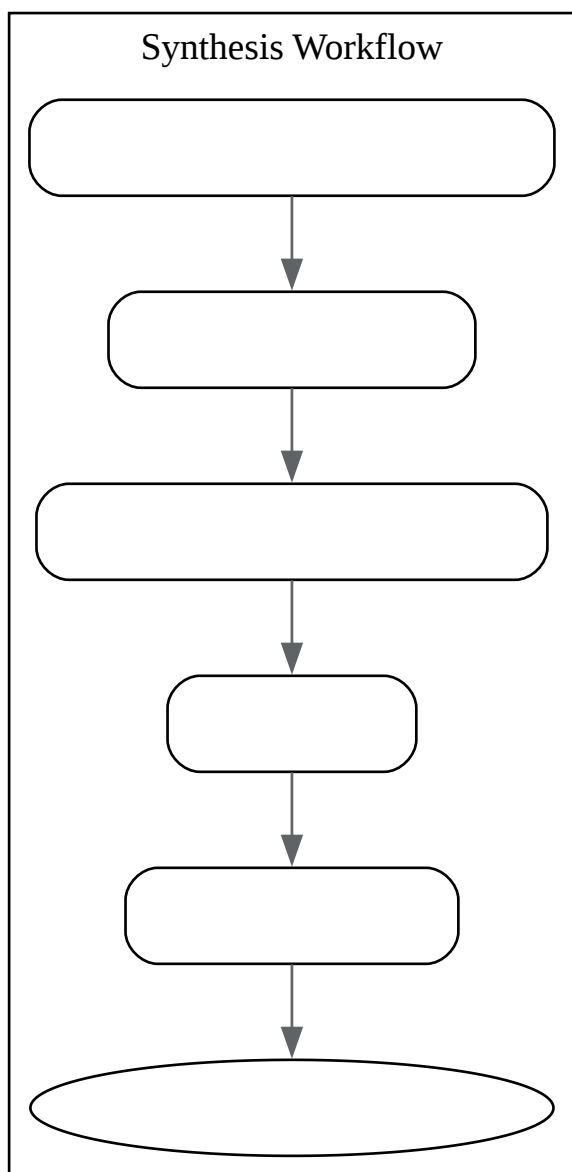
- Cool the reaction mixture to -78°C using a dry ice/acetone bath.
- Add ethyl formate dropwise.
- Stir the mixture for an additional 3 hours at -78°C.[\[1\]](#)

## 3. Work-up:

- Allow the reaction to warm to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.[\[1\]](#)

## 4. Purification:

- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,6-Dimethoxybenzaldehyde.[\[1\]](#)



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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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